molecular formula C7H7BrN2O3 B149793 2-Bromo-3-ethoxy-6-nitropyridine CAS No. 137347-01-4

2-Bromo-3-ethoxy-6-nitropyridine

Cat. No.: B149793
CAS No.: 137347-01-4
M. Wt: 247.05 g/mol
InChI Key: XUPDQAUCKKHVRY-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxy-6-nitropyridine is an organic compound belonging to the class of nitropyridines. It is characterized by the presence of a bromine atom at the second position, an ethoxy group at the third position, and a nitro group at the sixth position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethoxy-6-nitropyridine typically involves the nitration of 2-bromo-3-ethoxypyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-ethoxy-6-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium on carbon.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol or ethyl acetate.

    Oxidation: Potassium permanganate, solvents like water or acetone.

Major Products:

    Substitution: Formation of 2-substituted-3-ethoxy-6-nitropyridine derivatives.

    Reduction: Formation of 2-bromo-3-ethoxy-6-aminopyridine.

    Oxidation: Formation of 2-bromo-3-ethoxy-6-pyridinecarboxaldehyde.

Scientific Research Applications

2-Bromo-3-ethoxy-6-nitropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxy-6-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom and ethoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

    2-Bromo-3-methoxy-6-nitropyridine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Bromo-3-ethoxy-5-nitropyridine: Similar structure but with the nitro group at the fifth position.

    2-Chloro-3-ethoxy-6-nitropyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 2-Bromo-3-ethoxy-6-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromine atom allows for versatile substitution reactions, while the ethoxy group provides additional sites for chemical modification. The nitro group enhances the compound’s reactivity and potential biological activity.

Properties

IUPAC Name

2-bromo-3-ethoxy-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPDQAUCKKHVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284573
Record name 2-bromo-3-ethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137347-01-4
Record name 2-bromo-3-ethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-Bromo-3-ethoxy-6-nitropyridine a useful precursor in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing various substituted pyridine derivatives. The reactivity of its bromine and nitro groups enables substitution reactions with nucleophiles like ammonia. This allows for the introduction of amino groups at specific positions on the pyridine ring, leading to compounds with potentially diverse biological activities. For example, research has shown that reacting this compound with ammonia can yield 2-amino-3-ethoxy-6-nitropyridine [, ]. This particular derivative shares structural similarities with 1-alkoxy-2-amino-4-nitrobenzenes, a group known for its sweetening properties.

Q2: How does the choice of solvent influence the reactivity of this compound with ammonia?

A2: Studies have demonstrated that solvent polarity significantly impacts the reactivity of this compound with ammonia []. Reactions conducted in more polar solvents, such as water, proceed at a faster rate compared to less polar solvents like ethanol. This effect is particularly pronounced for substitutions occurring at positions ortho or para to the nitro group. This suggests that the solvent's ability to stabilize charged intermediates, which are more prevalent in reactions involving electron-withdrawing groups like nitro, plays a crucial role in determining reaction rates. This understanding allows for better control over the reaction selectivity and yield by carefully choosing the appropriate solvent system.

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